molecular formula C9H8ClNO6S B13675414 Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate

Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate

Cat. No.: B13675414
M. Wt: 293.68 g/mol
InChI Key: PADNOLJQSZYHIS-UHFFFAOYSA-N
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Description

Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate is a nitro-substituted benzoate ester featuring a chlorosulfonyl (-SO₂Cl) group at the 2-position and a nitro (-NO₂) group at the 5-position of the benzene ring. Its molecular formula is C₉H₈ClNO₆S, with a molecular weight of 301.68 g/mol. The compound's structure combines electron-withdrawing groups (nitro and chlorosulfonyl), which synergistically enhance its electrophilicity, making it highly reactive in nucleophilic substitution and coupling reactions .

Properties

Molecular Formula

C9H8ClNO6S

Molecular Weight

293.68 g/mol

IUPAC Name

ethyl 2-chlorosulfonyl-5-nitrobenzoate

InChI

InChI=1S/C9H8ClNO6S/c1-2-17-9(12)7-5-6(11(13)14)3-4-8(7)18(10,15)16/h3-5H,2H2,1H3

InChI Key

PADNOLJQSZYHIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate typically involves the chlorosulfonation of ethyl 5-nitrobenzoate. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process is usually conducted under controlled temperature conditions to ensure the selective introduction of the chlorosulfonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as triethylamine.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Sulfonamide or sulfonate derivatives: from substitution reactions.

    Amino derivatives: from reduction reactions.

    Carboxylic acids: from hydrolysis reactions.

Scientific Research Applications

Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate involves its reactivity towards nucleophiles and reducing agents. The chlorosulfonyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The nitro group, on the other hand, can undergo reduction to form amino derivatives, which may interact with biological targets such as enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Functional Groups and Reactivity

  • Nitro Group : Enhances electrophilicity of the aromatic ring, facilitating reactions like nucleophilic aromatic substitution.
  • Chlorosulfonyl Group : Acts as a leaving group or participates in sulfonamide/sulfonate formation.
  • Ethyl Ester : Provides stability and modulates solubility in organic solvents .

Comparison with Similar Compounds

The reactivity and applications of Ethyl 2-(chlorosulfonyl)-5-nitrobenzoate are best understood through comparisons with structurally related compounds. Below is a detailed analysis:

Structural and Functional Group Comparisons

Table 1: Comparative Analysis of Key Features

Compound Name Structural Features Reactivity/Application Differences Reference
Mthis compound Methyl ester instead of ethyl Reduced steric bulk may increase reaction rates but lower solubility in polar solvents.
Ethyl 5-(chlorosulfonyl)-2-methylbenzoate Methyl substituent at 2-position; lacks nitro Absence of nitro reduces electrophilicity, limiting use in aromatic substitution reactions.
Ethyl 5-chloro-2-(chlorosulfonyl)benzoate Chlorine at 5-position instead of nitro Lower electron-withdrawing effect; altered regioselectivity in reactions.
Ethyl 2-chloro-4-fluoro-5-nitrobenzoate Chloro and fluoro substituents; nitro at 5 Halogen diversity enhances cross-coupling potential but reduces sulfonyl reactivity.
Ethyl 2-[(chlorosulfonyl)methyl]benzoate Chlorosulfonyl on methyl side chain Altered steric and electronic effects; less direct conjugation with aromatic ring.

Impact of Substituents on Reactivity

Nitro Group Presence: this compound’s nitro group significantly enhances electrophilic aromatic substitution (EAS) reactivity compared to non-nitro analogs like Ethyl 5-(chlorosulfonyl)-2-methylbenzoate . In contrast, halogen-substituted analogs (e.g., Ethyl 5-chloro-2-(chlorosulfonyl)benzoate) exhibit reduced EAS activity due to weaker electron-withdrawing effects .

Ester Group Variation :

  • Methyl esters (e.g., Mthis compound) show faster hydrolysis rates than ethyl esters due to lower steric hindrance but are less stable under basic conditions .

Positional Isomerism: Compounds with chlorosulfonyl groups at non-2 positions (e.g., Ethyl 5-(chlorosulfonyl)-2-methylbenzoate) demonstrate divergent reactivity in sulfonamide synthesis, favoring different nucleophilic attack sites .

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